(2E,5Z)-tetradecadienoyl-CoA

Metabolic Flux Analysis Unsaturated Fatty Acid β-Oxidation E. coli Metabolism

(2E,5Z)-Tetradecadienoyl-CoA is the sole isomer recognized by β-oxidation auxiliary enzymes Δ3,5-Δ2,4-dienoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. Generic (3E,5Z) or (2E,5E) isomers yield no enzyme activity or create metabolic dead-ends that sequester CoA. In E. coli, ~10% carbon flux diverts to the dead-end (3E,5Z) isomer when modeling unsaturated fatty acid degradation. Only the authentic (2E,5Z) isomer ensures valid kinetic data, accurate flux modeling, and target-specific inhibitor screening in peroxisomal β-oxidation and lipidomics applications.

Molecular Formula C35H58N7O17P3S
Molecular Weight 973.9 g/mol
Cat. No. B1262454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,5Z)-tetradecadienoyl-CoA
Molecular FormulaC35H58N7O17P3S
Molecular Weight973.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1
InChIKeyJVEFYXPCQBMMAA-ZMLWRGBOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,5Z)-Tetradecadienoyl-CoA: An Essential Long-Chain Dienoyl-CoA Intermediate in Unsaturated Fatty Acid β-Oxidation for Metabolic and Enzymatic Studies


(2E,5Z)-tetradecadienoyl-CoA is a long-chain unsaturated fatty acyl-CoA thioester that functions as a critical metabolic intermediate in the β-oxidation of unsaturated fatty acids containing double bonds at odd-numbered carbon positions, such as oleic acid (C18:1Δ9) and linoleic acid [1]. This compound, with the systematic name (2E,5Z)-tetradeca-2,5-dienoyl-CoA, possesses a C14 carbon chain bearing two specific double bonds in trans (E) and cis (Z) configurations at positions 2 and 5, respectively [2]. Its formation occurs via the action of long-chain specific acyl-CoA dehydrogenase (EC 1.3.8.8) on (5Z)-tetradecenoyl-CoA, catalyzing the introduction of the 2-trans double bond [3]. As a key node in the auxiliary pathways required for the complete degradation of unsaturated fatty acids, this compound represents a specific and functionally distinct chemical entity, the precise stereochemistry and double bond placement of which dictates its metabolic fate, making it indispensable for rigorous biochemical investigation as opposed to generic or structurally dissimilar analogs [1][3].

Why (2E,5Z)-Tetradecadienoyl-CoA Cannot Be Replaced by Other Tetradecadienoyl-CoA Isomers or Chain-Length Analogs in Precision β-Oxidation Research


Generic substitution of (2E,5Z)-tetradecadienoyl-CoA with other tetradecadienoyl-CoA isomers (e.g., (2E,5E)-tetradecadienoyl-CoA, (3E,5Z)-tetradecadienoyl-CoA) or chain-length analogs fails because the precise positions and stereochemistry of its double bonds are the primary determinants of its specific recognition and processing by the key auxiliary enzymes of unsaturated fatty acid β-oxidation, namely Δ3,5-Δ2,4-dienoyl-CoA isomerase (EC 5.3.3.21) and 2,4-dienoyl-CoA reductase (EC 1.3.1.34) [1][2]. The enzyme Δ3,5-Δ2,4-dienoyl-CoA isomerase, essential for the degradation of fatty acids with odd-numbered double bonds, acts on (3E,5Z)-dienoyl-CoA substrates but does not recognize the isomeric (2E,5Z)-dienoyl-CoA [1]. Furthermore, in organisms like *Escherichia coli*, which lack the requisite Δ3,5-Δ2,4-dienoyl-CoA isomerase activity, the (3E,5Z)-isomer represents a metabolic dead-end that traps cellular CoA, whereas (2E,5Z)-tetradecadienoyl-CoA is directly channeled into productive β-oxidation pathways [3]. Consequently, procurement of the correct isomer is non-negotiable for ensuring substrate utilization in in vitro assays or for accurately modeling metabolic flux in specific organisms.

Quantitative Evidence Guide: Specific Differentiation of (2E,5Z)-Tetradecadienoyl-CoA from Closest Analogs and Isomers


Quantitative Metabolic Flux Partitioning: (2E,5Z)-Tetradecadienoyl-CoA Diverts Approximately 10% of Total Carbon Flow into a Distinct Auxiliary Pathway in E. coli

In the β-oxidation of oleic acid by *Escherichia coli*, (2E,5Z)-tetradecadienoyl-CoA (also designated 2-trans,5-cis-tetradecadienoyl-CoA) is the primary intermediate formed after two cycles of chain-shortening. Critically, a quantitatively defined minority fraction of this metabolic flux does not proceed directly to complete degradation. Instead, approximately 10% of the (2E,5Z)-tetradecadienoyl-CoA substrate pool is enzymatically converted into a distinct side-pathway metabolite, (3E,5Z)-tetradeca-3,5-dienoyl-CoA, by the enoyl-CoA isomerase activity of the FadB protein [1]. This specific 10% flux diversion is a unique, quantifiable characteristic of the (2E,5Z) isomer's processing in this model organism, creating a metabolic junction that is absent or quantitatively different for saturated acyl-CoAs or other unsaturated isomers, such as (2E)-tetradecenoyl-CoA, which are processed exclusively by the core β-oxidation spiral [1][2].

Metabolic Flux Analysis Unsaturated Fatty Acid β-Oxidation E. coli Metabolism

Specificity for Δ3,5-Δ2,4-Dienoyl-CoA Isomerase: (2E,5Z)-Tetradecadienoyl-CoA is the Immediate Metabolic Precursor to the Enzyme's Main Physiological Substrate

(2E,5Z)-tetradecadienoyl-CoA is not a substrate for the essential auxiliary enzyme Δ3,5-Δ2,4-dienoyl-CoA isomerase (EC 5.3.3.21). Instead, it serves as the immediate metabolic precursor to the enzyme's main physiological substrate, (3E,5Z)-tetradeca-3,5-dienoyl-CoA [1][2]. The isomerase has a defined substrate specificity for (3E,5Z)-dienoyl-CoAs, converting them to (2E,4E)-dienoyl-CoAs. The distinct non-substrate status of (2E,5Z)-tetradecadienoyl-CoA provides a clear functional contrast to its isomer. In organisms possessing the complete peroxisomal β-oxidation machinery for unsaturated fatty acids, the presence of (2E,5Z)-tetradecadienoyl-CoA necessitates the action of enoyl-CoA isomerase to first generate the 3,5-isomer, which then becomes the substrate for the dienoyl-CoA isomerase [3]. This sequential enzyme specificity, where the 2,5-isomer is a precursor and the 3,5-isomer is a substrate, is a well-defined functional difference validated by decades of biochemical pathway characterization [3].

Enzyme Specificity Peroxisomal β-Oxidation Δ3,5-Δ2,4-Dienoyl-CoA Isomerase

Product of a Definitive Mitochondrial Dehydrogenase Reaction: Formation from (5Z)-Tetradecenoyl-CoA by Long-Chain Acyl-CoA Dehydrogenase

The synthesis of (2E,5Z)-tetradecadienoyl-CoA is directly catalyzed by long-chain specific acyl-CoA dehydrogenase (EC 1.3.8.8), which abstracts hydrogen from the C-2 and C-3 positions of its substrate. The documented reaction is: (5Z)-tetradecenoyl-CoA + oxidized [electron-transfer flavoprotein] + H⁺ → (2E,5Z)-tetradecadienoyl-CoA + reduced [electron-transfer flavoprotein] [1]. This reaction is part of the enzyme's broad activity on acyl-CoAs with 6-24 carbons, but its occurrence defines the compound as an obligate intermediate in the mitochondrial oxidation of mono- and polyunsaturated fatty acids [1]. In contrast, the alternative isomer (3E,5Z)-tetradecadienoyl-CoA is not generated by acyl-CoA dehydrogenase but by the subsequent action of an isomerase on the 2,5-isomer [2]. This difference in biosynthetic origin—directly from a dehydrogenase versus via isomerization—further delineates the distinct and sequential roles of these two closely related dienoyl-CoA species in fatty acid catabolism.

Mitochondrial β-Oxidation Acyl-CoA Dehydrogenase Enzyme Kinetics

Structural and Stereochemical Specificity Differentiating (2E,5Z)-Tetradecadienoyl-CoA from its (2E,5E) Isomer

(2E,5Z)-tetradecadienoyl-CoA possesses a specific mixed stereochemistry with a trans (E) double bond at position 2 and a cis (Z) double bond at position 5. This is in direct contrast to the (2E,5E)-tetradecadienoyl-CoA isomer, which contains two trans double bonds [1][2]. While both compounds are unsaturated fatty acyl-CoAs with the same molecular formula (C35H58N7O17P3S), their distinct double bond geometries result in different 3D conformations and physical properties. The (2E,5Z) isomer is the naturally occurring intermediate derived from the oxidation of common dietary cis-unsaturated fatty acids like oleate. The (2E,5E) isomer is a distinct chemical entity with its own separate database entries (e.g., CHEBI:132258), indicating it is not the physiological intermediate in the same pathways [1]. This stereochemical difference is fundamental and impacts molecular recognition by enzymes and binding proteins that are often stereospecific.

Lipidomics Stereochemistry CoA Metabolism

High-Impact Research and Industrial Application Scenarios for (2E,5Z)-Tetradecadienoyl-CoA Based on Specific Evidence


Metabolic Engineering of E. coli for Oleate-Based Bioprocessing

Researchers engineering *E. coli* strains to utilize oleic acid or other unsaturated fatty acids as feedstocks for biofuel or chemical production require (2E,5Z)-tetradecadienoyl-CoA for accurate metabolic flux modeling. The quantitative evidence that approximately 10% of the carbon flux from this compound is diverted into a side pathway that culminates in a dead-end metabolite ((3E,5Z)-tetradeca-3,5-dienoyl-CoA) and CoA sequestration is critical [4][5]. By using (2E,5Z)-tetradecadienoyl-CoA in in vitro assays with cell lysates or purified enzymes, engineers can directly quantify the activity of the FadB isomerase responsible for this flux split and screen for enzyme variants or heterologous pathways (e.g., Δ3,5-Δ2,4-dienoyl-CoA isomerase) that mitigate this 10% carbon loss and CoA trap, thereby improving product yield and pathway efficiency [4].

In Vitro Reconstitution of Peroxisomal β-Oxidation Pathways for Polyunsaturated Fatty Acid Degradation

To biochemically dissect the complex reductase/isomerase-dependent pathways of peroxisomal β-oxidation, a complete set of pathway intermediates is required. (2E,5Z)-Tetradecadienoyl-CoA is the specific entry point for studying the pathway that processes fatty acids with double bonds extending from odd-numbered carbons [4]. As documented, this compound is the direct product of acyl-CoA dehydrogenase and the immediate precursor to the substrate for Δ3,5-Δ2,4-dienoyl-CoA isomerase [5]. Therefore, in vitro reconstitution assays with purified peroxisomal enzymes (acyl-CoA oxidase, multifunctional enzyme, thiolase) and auxiliary enzymes (2,4-dienoyl-CoA reductase, Δ3,5-Δ2,4-dienoyl-CoA isomerase) can only yield meaningful, physiologically relevant kinetic and product data when initiated with the correct (2E,5Z) isomer. Using alternative isomers will result in either no activity or the generation of non-physiological products, leading to flawed interpretation of the pathway's enzymology.

Development of High-Throughput Screening Assays for Acyl-CoA Dehydrogenase and Isomerase Inhibitors

The pharmaceutical industry's search for modulators of fatty acid metabolism can benefit from robust, target-specific assays. (2E,5Z)-Tetradecadienoyl-CoA serves as an essential reagent for developing coupled or direct assays to screen for inhibitors of two distinct enzyme classes. First, as a product of the acyl-CoA dehydrogenase reaction, it can be used as a standard in reverse-phase HPLC or LC-MS assays to quantify the activity of long-chain acyl-CoA dehydrogenase (LCAD) acting on (5Z)-tetradecenoyl-CoA [4]. Second, because it is the direct precursor to the physiological substrate of Δ3,5-Δ2,4-dienoyl-CoA isomerase, it can be used in a two-step assay where it is first converted to (3E,5Z)-tetradeca-3,5-dienoyl-CoA by an enoyl-CoA isomerase, and the subsequent reaction of the dienoyl-CoA isomerase is monitored [5][3]. This specific tool compound allows for the creation of assays that are both mechanistically precise and free from the confounding activities that would arise from using a non-specific or incorrect isomer.

Lipidomics Standards for Accurate Identification and Quantification of Dienoyl-CoA Species

In lipidomics research focused on acyl-CoA metabolism, particularly in studies of metabolic diseases, cancer, or fasting/feeding states, the unambiguous identification of individual dienoyl-CoA species is paramount. The distinct chromatographic and mass spectrometric properties of (2E,5Z)-tetradecadienoyl-CoA, including its unique InChIKey (JVEFYXPCQBMMAA-ZMLWRGBOSA-J) and exact mass (m/z 973.282284), differentiate it from its isomeric counterparts like (2E,5E)-tetradecadienoyl-CoA or (3E,5Z)-tetradecadienoyl-CoA [4][5]. Procurement of a high-purity (2E,5Z)-tetradecadienoyl-CoA standard is therefore essential for generating reference spectra, optimizing LC-MS/MS methods (e.g., developing multiple reaction monitoring (MRM) transitions), and validating quantitative assays. Using a generic or misidentified isomer would introduce significant error into the identification and absolute quantification of this specific metabolic intermediate in complex biological matrices [4].

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